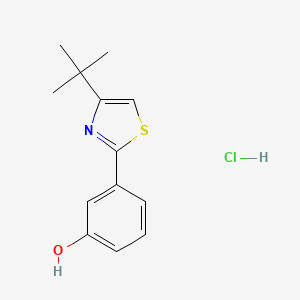![molecular formula C15H23Cl2NO B1395498 3-{[2-(Sec-butyl)-4-chlorophenoxy]-methyl}pyrrolidine hydrochloride CAS No. 1220030-95-4](/img/structure/B1395498.png)
3-{[2-(Sec-butyl)-4-chlorophenoxy]-methyl}pyrrolidine hydrochloride
Descripción general
Descripción
3-{[2-(Sec-butyl)-4-chlorophenoxy]-methyl}pyrrolidine hydrochloride (3-SBCPMP-HCl) is an organic compound that has been widely studied for its potential use in scientific research, drug development, and other applications. 3-SBCPMP-HCl is a cyclic amine that is derived from the reaction of sec-butyl-4-chlorophenoxyacetic acid and pyrrolidine. It is a white crystalline solid that is soluble in water and most organic solvents.
Mecanismo De Acción
The mechanism of action of 3-{[2-(Sec-butyl)-4-chlorophenoxy]-methyl}pyrrolidine hydrochloride is not fully understood. It is believed that the compound acts as an inhibitor of enzymes involved in the metabolism of drugs. It is also believed that the compound may act as an agonist or antagonist of certain receptors in the body.
Efectos Bioquímicos Y Fisiológicos
3-{[2-(Sec-butyl)-4-chlorophenoxy]-methyl}pyrrolidine hydrochloride has been studied for its potential effects on biochemical and physiological processes. Studies have shown that the compound can inhibit the metabolism of drugs, as well as affect the activity of certain receptors in the body. It has also been studied for its potential effects on the immune system, as well as its ability to modulate the activity of certain enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 3-{[2-(Sec-butyl)-4-chlorophenoxy]-methyl}pyrrolidine hydrochloride for laboratory experiments is its high solubility in water and most organic solvents. This makes it easy to work with and allows for a wide range of experiments to be conducted. The main limitation of using this compound is its potential toxicity, as it has been shown to affect the activity of certain enzymes and receptors in the body.
Direcciones Futuras
There are several future directions for the use of 3-{[2-(Sec-butyl)-4-chlorophenoxy]-methyl}pyrrolidine hydrochloride. These include its potential use in drug development and drug delivery, as well as its potential use as an inhibitor of enzymes involved in the metabolism of drugs. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential effects on biochemical and physiological processes. Other potential applications include its use as a model compound for studying the reactivity and stability of organic compounds, as well as its potential use as a tool for studying the reactivity of aromatic rings.
Aplicaciones Científicas De Investigación
3-{[2-(Sec-butyl)-4-chlorophenoxy]-methyl}pyrrolidine hydrochloride has been studied extensively for its potential use in scientific research. It has been used as a model compound for studying the reactivity and stability of organic compounds, as well as for studying the reactivity of aromatic rings. It has also been studied for its ability to act as an inhibitor of enzymes involved in the metabolism of drugs.
Propiedades
IUPAC Name |
3-[(2-butan-2-yl-4-chlorophenoxy)methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO.ClH/c1-3-11(2)14-8-13(16)4-5-15(14)18-10-12-6-7-17-9-12;/h4-5,8,11-12,17H,3,6-7,9-10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEYUBZZSDONKQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=C(C=CC(=C1)Cl)OCC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[2-(Sec-butyl)-4-chlorophenoxy]-methyl}pyrrolidine hydrochloride | |
CAS RN |
1220030-95-4 | |
| Record name | Pyrrolidine, 3-[[4-chloro-2-(1-methylpropyl)phenoxy]methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220030-95-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



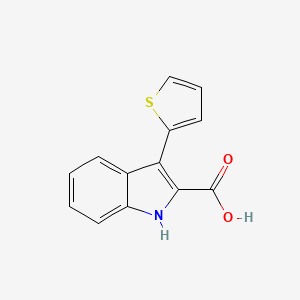
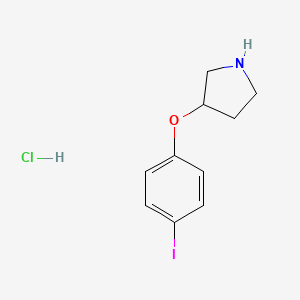
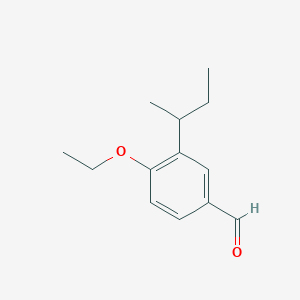
![3-[(4-Isopropylbenzyl)oxy]piperidine hydrochloride](/img/structure/B1395420.png)
![3-[(Benzyloxy)methyl]azetidine](/img/structure/B1395421.png)
![3-[2-(Isopentyloxy)ethyl]piperidine hydrochloride](/img/structure/B1395423.png)
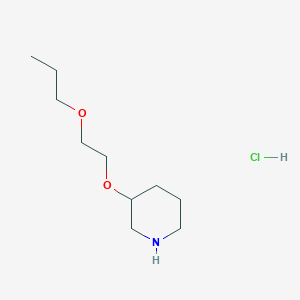
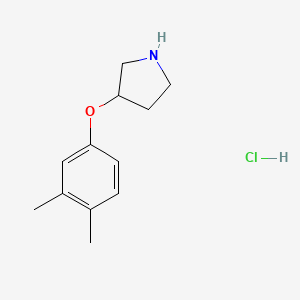
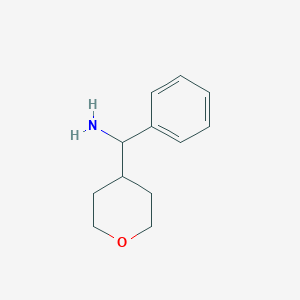
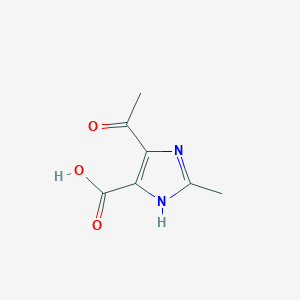
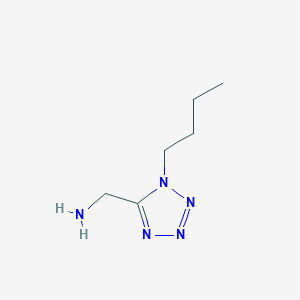
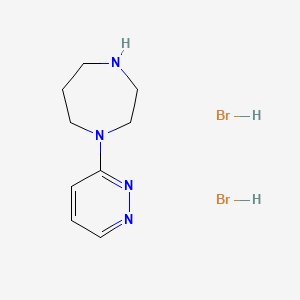
![2-[4-(Pyridin-2-yl)piperazin-1-yl]acetic acid dihydrochloride](/img/structure/B1395437.png)
